molecular formula C14H14ClN3 B113276 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 914612-23-0

6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No. B113276
M. Wt: 259.73 g/mol
InChI Key: RPJAAZOTUXKSEV-UHFFFAOYSA-N
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Description

6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a chemical compound with the CAS Number: 914612-23-0 and Linear Formula: C14H14ClN3 . It is typically stored at -20C, sealed away from moisture and light .


Molecular Structure Analysis

The IUPAC name for this compound is 6-benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine . The Inchi Code for this compound is 1S/C14H14ClN3/c15-14-12-9-18(7-6-13(12)16-10-17-14)8-11-4-2-1-3-5-11/h1-5,10H,6-9H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 259.74 . It has a boiling point of 396.6C at 760 mmHg . The compound is in the form of a powder .

Scientific Research Applications

Synthesis and Biological Activity

  • Antifolate Activity

    A study by Rosowsky et al. (1995) explored the synthesis of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines and their antifolate activity. They developed an improved synthesis method and tested the compounds' ability to inhibit dihydrofolate reductase from various sources, showing notable potency and selectivity (Rosowsky, Mota, & Queener, 1995).

  • Antimalarial and Antimicrobial Effects

    Research by Elslager et al. (1972) synthesized various tetrahydropyrido[4,3-d]pyrimidines for antimalarial and antibacterial evaluation. They reported oral activity against Plasmodium berghei in mice and in vitro activity against several bacteria (Elslager, Clarke, Jacob, Werbel, & Willis, 1972).

  • Antithrombotic Properties

    A study by Furrer, Wágner, & Fehlhaber (1994) synthesized new antithrombotic compounds from enamine, including 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione. This compound showed favorable cerebral and peripheral effects (Furrer, Wágner, & Fehlhaber, 1994).

  • Antitumor Activity

    Grivsky et al. (1980) conducted a study on the synthesis of pyrido[2,3-d]pyrimidines, including the 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido variant, examining its antitumor activity and its role as a lipid-soluble inhibitor of mammalian dihydrofolate reductase (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Synthesis and Characterization

  • Recent Developments in Chemistry

    Elattar and Mert (2016) reviewed the structure features, reactions, and synthetic methodologies of pyrido[4,3-d]pyrimidines. They discussed the biological applications and mechanistic pathways (Elattar & Mert, 2016).

  • Synthesis of Derivatives

    Kuznetsov and Chapyshev (2007) prepared various derivatives of 4-amino-2-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, demonstrating the versatility and potential of this compound in creating new structures (Kuznetsov & Chapyshev, 2007).

  • Antimicrobial Tricyclic Compounds

    Mittal, Sarode, and Vidyasagar (2011) synthesized new tricyclic compounds with pyrido[4,3-d]pyrimidine, showing significant anti-bacterial and anti-fungal activities (Mittal, Sarode, & Vidyasagar, 2011).

Safety And Hazards

The compound has been classified as harmful, with hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

6-benzyl-4-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3/c15-14-12-9-18(7-6-13(12)16-10-17-14)8-11-4-2-1-3-5-11/h1-5,10H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJAAZOTUXKSEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=CN=C2Cl)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649585
Record name 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

CAS RN

914612-23-0
Record name 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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Synthesis routes and methods I

Procedure details

A mixture of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (5.0 g, 0.02 mol), phosphoryl chloride (3.30 mL, 0.035 mol) and acetonitrile (80 mL) and DMF (catalytic amount) was heated to at 70° C. for 1 hour. The mixture was reduced in vacuo and the remaining black residue was taken up in dichloromethane (250 ml) and poured over ice. The mixture was carefully neutralized with the addition of solid sodium bicarbonate. The layers were separated and the organic dried over sodium sulfate and reduced in vacuo. The mixture was chromatographed using an ethyl acetate:hexanes (0-100%) gradient on an isco flash chromatography system. The combined pure fractions were reduced in vacuo to yield the title compound as a yellow oil (3 g, 57.8%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
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Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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Quantity
250 mL
Type
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Reaction Step Three
Yield
57.8%

Synthesis routes and methods II

Procedure details

Various 4-alkylamino-6-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines are prepared using a general procedure shown in Scheme 3. 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is treated with POCl3 to give 6-benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine which is treated with sodium methoxide to give 6-benzyl-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. Debenzylation and reacting the product with an appropriate 2-halo-pyridine under SNAr or Buchwald coupling reaction conditions gives the 4-methoxy-6-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine which is reacted with POCl3/POBr3. Displacement of the resultant 4-halo group using various alkylamines via SNAr displacement can afford various 4-alkylamino-6-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines.

Synthesis routes and methods III

Procedure details

A mixture of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (5.0 g, 0.02 mol), phosphoryl chloride (3.30 mL, 0.035 mol) and acetonitrile (80 mL) and DMF (catalytic amount) was heated at 70° C. for 1 hour. The mixture was concentrated in vacuo and the remaining black residue was taken up in dichloromethane (250 mL) and poured over ice. The mixture was carefully neutralized with the addition of solid sodium bicarbonate. The organic layer was separated and dried over sodium sulfate and concentrated in vacuo. The mixture was purified by silica gel column with EtOAc/hexane (0-100%) to yield the title compound as a yellow oil (3 g, 57.8%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
57.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Wu, H Lei, Z Tan, D Ma, T Li, F Wang, M Guo… - Journal of Molecular …, 2023 - Elsevier
Aberrant ATX-LPA signaling turns out to be a powerful driver for the development of various cancers. Herein, a series of unique tetrahydropyrido[4,3-d]pyrimidine compounds were …
Number of citations: 2 www.sciencedirect.com
Y Fang, S Zhang, W Wu, Y Liu, J Yang, Y Li, M Li… - Bioorganic …, 2020 - Elsevier
Based on the approach of merged pharmacophores of GPR119 agonists and DPP-4 inhibitors, a series of tetrahydropyridopyrimidine compounds were designed as dual GPR119 and …
Number of citations: 9 www.sciencedirect.com
C Bauer, T Luu, F Eggimann, P Bross… - Helvetica Chimica …, 2018 - Wiley Online Library
In this disclosure, we summarize the preliminary metabolic profiling of the PI 3Kδ inhibitor CDZ 173 (leniolisib, 1a) obtained from incubations of the unlabeled compound and the …
Number of citations: 2 onlinelibrary.wiley.com

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